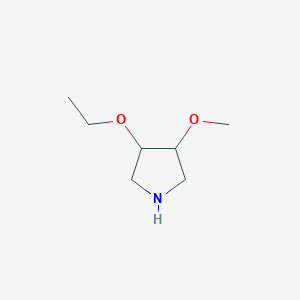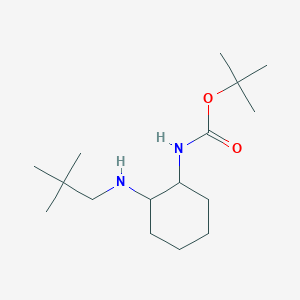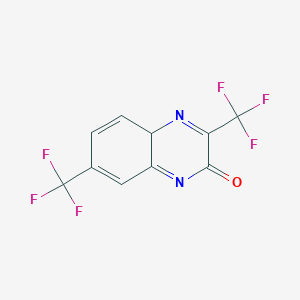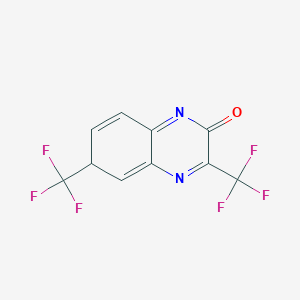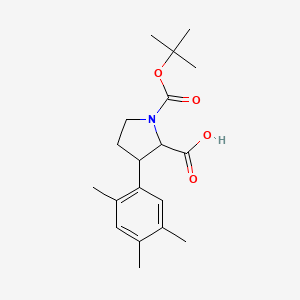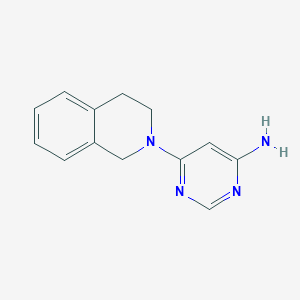![molecular formula C10H10FN3O B1470010 [5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol CAS No. 1126635-60-6](/img/structure/B1470010.png)
[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol
Vue d'ensemble
Description
The compound “[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of a fluorophenyl group indicates that the compound may have interesting chemical properties due to the electronegativity of the fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring attached to a 4-fluorophenyl group and a methyl group. The hydroxyl group (-OH) attached to the triazole ring suggests that this compound may exhibit some degree of polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The fluorophenyl group may undergo reactions typical of aromatic compounds, while the triazole ring might participate in reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom could increase the compound’s stability and affect its reactivity. The hydroxyl group could contribute to the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Overview of Triazole Derivatives in Drug Development
Triazoles, including the specific compound "[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol," are of significant interest in pharmaceutical research due to their diverse biological activities. These compounds are explored for their potential in drug development against a wide range of diseases. Triazoles are recognized for their antimicrobial, antiviral, anti-inflammatory, and antitumor properties. The structural versatility of triazoles allows for the creation of new drugs with enhanced efficacy and specificity. Research focuses on synthesizing novel triazole derivatives and evaluating their biological activities against various targets. This approach aims to address emerging health challenges, including drug-resistant bacterial infections and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-14-9(6-15)12-13-10(14)7-2-4-8(11)5-3-7/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJCOEFQLBEIHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



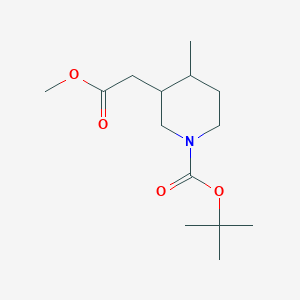
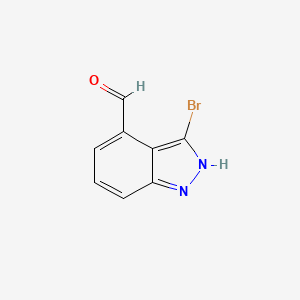
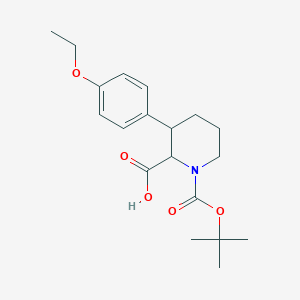
![8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1469933.png)
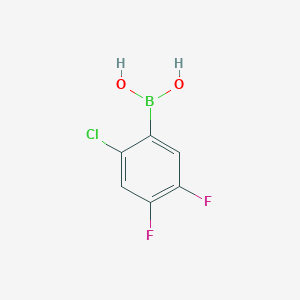

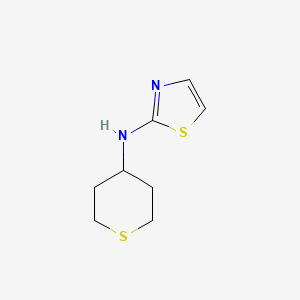
![1-(tert-Butoxycarbonyl)-3-[3-(4-fluorophenoxy)phenyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1469939.png)
